

2,4'-Dichloroacetophenone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2,4'-Dichloroacetophenone

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An In-Depth Technical Guide to **2,4'-Dichloroacetophenone**: Structure, Synthesis, and Applications

Introduction

2,4'-Dichloroacetophenone, a halogenated aromatic ketone, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic placement of chlorine atoms on the phenyl ring imparts a unique reactivity profile that is leveraged extensively in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its critical applications. As a cornerstone building block, understanding the nuances of **2,4'-Dichloroacetophenone** is essential for the innovation of complex molecular architectures and the development of novel, high-efficacy products.[1]

Core Chemical Identity and Properties

A thorough understanding of a chemical intermediate begins with its fundamental structure and physicochemical characteristics. These properties dictate its reactivity, handling requirements, and suitability for various synthetic transformations.

Chemical Structure and Nomenclature

The molecular architecture of **2,4'-Dichloroacetophenone** is foundational to its utility. It features an acetophenone core where the phenyl group is substituted with two chlorine atoms at the 2- and 4-positions.

The officially recognized IUPAC name for this compound is 1-(2,4-dichlorophenyl)ethanone.[4][5] It is also commonly referred to by several synonyms in commercial and research contexts, including:

- 2',4'-Dichloroacetophenone[4][6]
- p-Chloro-2-chloroacetophenone[4]
- 1-Acetyl-2,4-dichlorobenzene[2]

Chemical Structure of 2,4'-Dichloroacetophenone

IUPAC Name: 1-(2,4-dichlorophenyl)ethanone

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Figure 1: Chemical structure and IUPAC name.

Physicochemical Properties

The quantitative properties of **2,4'-Dichloroacetophenone** are summarized below. These data are critical for process design, safety assessments, and analytical method development.

Property	Value	Source(s)
CAS Number	2234-16-4	[4][6]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[4][5][6]
Molecular Weight	189.04 g/mol	[4][5][6]
Appearance	Off-white to light yellow crystalline solid or powder	[6][7][8]
Melting Point	33-34 °C	[7][9]
Boiling Point	~247 °C (at 760 mmHg); 140-150 °C (at 15 mmHg)	[6][9]
Density	~1.32 g/cm ³	[6]
Solubility	Insoluble in water; Soluble in ethanol, acetone, and other organic solvents.	[6][8]

Spectroscopic Profile

Structural confirmation and purity analysis of **2,4'-Dichloroacetophenone** are routinely performed using standard spectroscopic methods. The key identifying features include characteristic signals in ¹H NMR and ¹³C NMR spectra, carbonyl stretching in IR spectroscopy, and a distinct molecular ion peak in mass spectrometry.[4][10][11][12] These analytical data provide an unambiguous fingerprint for the compound.

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for producing **2,4'-Dichloroacetophenone** is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[13][14] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

The Friedel-Crafts Acylation Approach: A Mechanistic Overview

The choice of Friedel-Crafts acylation is driven by its efficiency in forming carbon-carbon bonds to an aromatic ring. The reaction proceeds via the following mechanistic steps:

- **Generation of the Acylium Ion:** The Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl_3), activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion intermediate.
- **Electrophilic Attack:** The electron-rich aromatic ring of 1,3-dichlorobenzene attacks the acylium ion. The directing effects of the two chlorine atoms (ortho-, para-directing) and steric hindrance favor substitution at the 4-position, leading to the desired product.
- **Deprotonation:** A weak base removes a proton from the intermediate carbocation (the sigma complex), restoring aromaticity to the ring and yielding **2,4'-dichloroacetophenone**. The catalyst is regenerated in this process.

This protocol is designed to be self-validating; careful control over stoichiometry and temperature is paramount to maximizing yield and minimizing the formation of isomeric byproducts.^[13]

Detailed Synthesis Protocol

This protocol describes the synthesis of **2,4'-Dichloroacetophenone** from 1,3-dichlorobenzene and acetic anhydride.

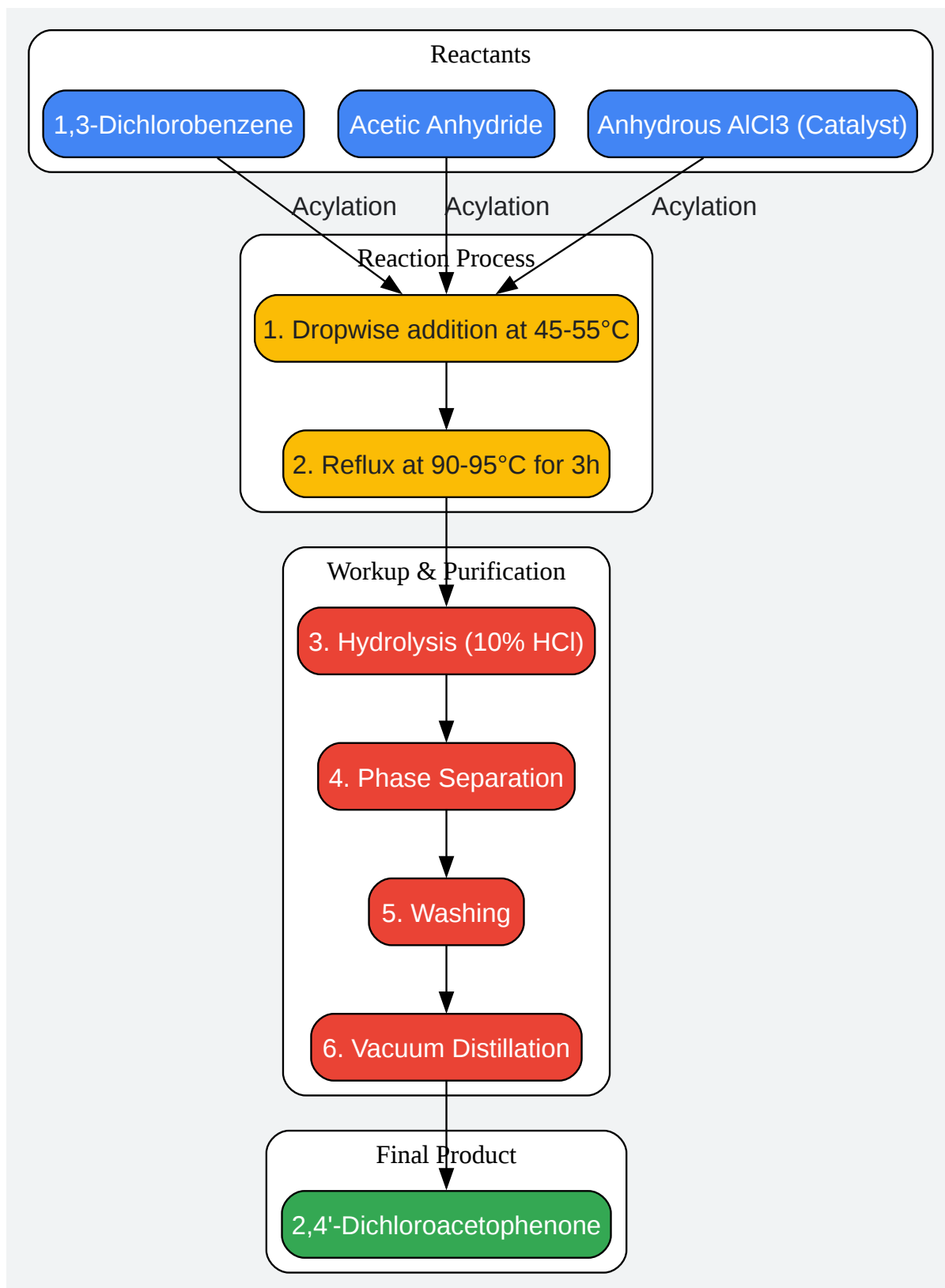
Materials:

- 1,3-Dichlorobenzene (1.0 mol)
- Anhydrous Aluminum Trichloride (1.3 mol)
- Acetic Anhydride (1.0 mol)
- 10% Hydrochloric Acid
- Deionized Water

Procedure:

- **Reactor Setup:** To a clean, dry reaction kettle equipped with a mechanical stirrer, dropping funnel, and thermometer, add 1,3-dichlorobenzene (1.0 mol) and anhydrous aluminum trichloride (1.3 mol).
- **Acylation:** Begin stirring the mixture. Slowly add acetic anhydride (1.0 mol) dropwise from the dropping funnel. The causality for this slow addition is to maintain control over the exothermic reaction; the internal temperature should be kept between 45°C and 55°C.[\[14\]](#)
[\[15\]](#)
- **Reaction Drive:** After the addition is complete, gradually heat the reaction mixture to 90-95°C. This higher temperature provides the necessary activation energy to drive the reaction to completion. Maintain this temperature and continue stirring under reflux for approximately 3 hours.[\[14\]](#)[\[15\]](#)
- **Hydrolysis (Quenching):** After the reaction period, cool the mixture. Carefully add 200 mL of 10% hydrochloric acid. This step serves to hydrolyze the aluminum chloride complex and quench the reaction.[\[14\]](#)
- **Phase Separation:** Allow the mixture to cool further, which will result in the separation of the organic and aqueous layers. Separate and collect the organic layer.
- **Washing:** Transfer the organic layer to a washing vessel containing 200 mL of water. Wash at 50°C to remove residual acid and water-soluble impurities. Allow the layers to separate and discard the aqueous layer.[\[14\]](#)
- **Purification:** Purify the crude product by vacuum distillation at 120-140°C. Collect the fraction that distills around 135°C.[\[14\]](#)
- **Crystallization:** Cool the collected fraction to induce crystallization, yielding the final product as a white to off-white solid.[\[14\]](#)

Synthesis Workflow Visualization



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Figure 2: Key workflow for the synthesis of **2,4'-dichloroacetophenone**.

Key Applications in Research and Development

The utility of **2,4'-Dichloroacetophenone** is defined by its role as a versatile building block for higher-value, complex molecules.

Cornerstone in Pharmaceutical Synthesis

This intermediate is a critical component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).^{[1][16]} Its structure provides a robust scaffold for building molecules with desired therapeutic activities.

A prominent example is its use in the production of Ketoconazole, a widely used antifungal medication.^{[9][17]} The acetophenone moiety allows for further chemical transformations, while the dichloro-substituted phenyl ring is a key structural feature of the final drug molecule. Its application also extends to the development of analgesics and anti-inflammatory drugs.^{[3][16]}

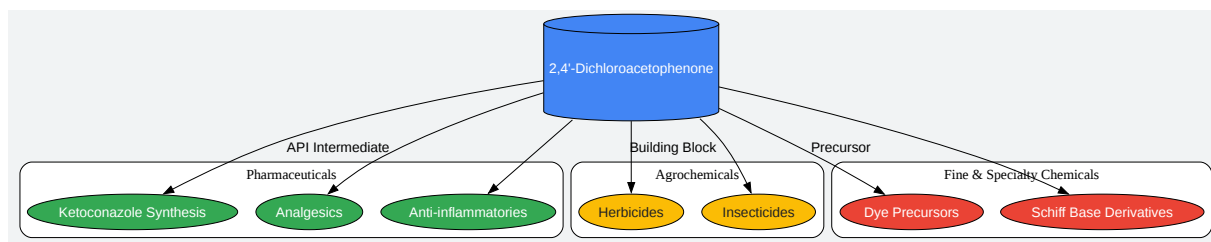
Agrochemical Development

In the agrochemical sector, **2,4'-Dichloroacetophenone** is a precursor for advanced herbicides and insecticides.^{[1][2][13]} The presence of chlorine atoms in the molecule often enhances the biological activity and efficacy of the resulting crop protection agents, a well-established principle in agrochemical design.^{[1][2]}

Intermediate for Fine Chemicals

Beyond life sciences, this compound is employed in the manufacturing of fine chemicals, including certain types of dyes.^{[1][2]} Its adaptable reactivity makes it a valuable starting material for producing specialty chemicals that require precise structural attributes.^[1]

Application Pathways



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Figure 3: Major application pathways for **2,4'-dichloroacetophenone**.

Safety and Handling

As with any laboratory chemical, proper handling of **2,4'-Dichloroacetophenone** is essential. It may cause skin, eye, and respiratory tract irritation.[6][8] The toxicological properties have not been fully investigated.[6] It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

2,4'-Dichloroacetophenone is more than a simple chemical compound; it is an enabling tool for innovation in critical scientific sectors. Its well-defined chemical properties, straightforward and scalable synthesis via Friedel-Crafts acylation, and proven utility as a precursor for pharmaceuticals and agrochemicals underscore its industrial and research significance. A thorough grasp of the principles outlined in this guide empowers researchers and developers to effectively harness the synthetic potential of this versatile intermediate.

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